N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Overview
Description
N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a piperazinecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrimidinyl intermediates. These intermediates are then coupled using a piperazine derivative under specific reaction conditions. Common reagents used in the synthesis include bromine, pyrimidine, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Similar structure but with a fluorine atom instead of bromine.
N-(2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific chemical properties conferred by the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNXWMTHCCPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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